molecular formula C23H22N6O3S B2366517 N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-96-9

N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2366517
CAS No.: 872993-96-9
M. Wt: 462.53
InChI Key: XYTIWSXRNNPWMY-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a high-purity synthetic compound offered for research and development purposes. This complex molecule features a hybrid structure incorporating benzamide, [1,2,4]triazolo[4,3-b]pyridazine, and methoxyphenyl pharmacophores, a design often associated with targeted biological activity. Its molecular architecture suggests potential as a key scaffold for investigating enzyme inhibition and cellular signaling pathways. Researchers may find this compound valuable for exploratory studies in chemical biology and early-stage pharmacological discovery. The precise mechanism of action and specific research applications for this compound are yet to be fully characterized and remain a subject for ongoing scientific investigation. This product is intended for use by qualified laboratory researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[2-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S/c1-32-18-9-5-8-17(14-18)25-21(30)15-33-22-11-10-19-26-27-20(29(19)28-22)12-13-24-23(31)16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H,24,31)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTIWSXRNNPWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzamide core linked to a triazole-pyridazine moiety through a thioether bridge. This article explores its biological activity, including its anticancer and antimicrobial properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O3S. The compound features:

  • Benzamide Group : Known for various biological activities.
  • Triazole and Pyridazine Moieties : Associated with anticancer and antimicrobial properties.
  • Thioether Linkage : Enhances the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazole-Pyridazine Core : Utilizing cyclization reactions involving hydrazine derivatives.
  • Thioether Formation : Reacting the triazole-pyridazine intermediate with thiol compounds.
  • Final Coupling : Linking the benzamide moiety to the thioether derivative through standard amide bond formation techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds containing triazole rings have shown significant inhibitory effects on cancer cell lines by targeting key enzymes involved in cell proliferation:

  • Mechanism of Action : Many triazole derivatives inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. For example, related compounds demonstrated IC50 values ranging from 1.95 to 4.24 µM against TS, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound's structural features suggest it may also exhibit antimicrobial activity. Research on related triazole compounds has shown moderate activity against various bacterial strains:

  • Efficacy Against Bacteria : Some synthesized triazole derivatives were effective against Escherichia coli and Staphylococcus aureus, indicating potential for developing new antimicrobial agents .

Study 1: Anticancer Screening

A study focused on the synthesis of various triazolo derivatives demonstrated that modifications in the structure could significantly enhance their anticancer efficacy. The study reported that certain derivatives exhibited potent inhibition of cancer cell growth in vitro .

Study 2: Antimicrobial Evaluation

In another investigation, researchers synthesized a series of triazole-based compounds and evaluated their antimicrobial properties. The results indicated that specific modifications led to increased activity against both gram-positive and gram-negative bacteria .

Data Summary Table

PropertyValue/Description
Molecular FormulaC22H24N4O3S
Anticancer IC50 Range1.95 - 4.24 µM (against thymidylate synthase)
Antimicrobial ActivityModerate activity against E. coli and S. aureus
Synthesis MethodMulti-step involving cyclization and thioether formation

Scientific Research Applications

Structural Characteristics

The compound features a hybrid structure incorporating:

  • Triazole and Pyridazine Rings : These heterocycles are known for their diverse biological activities.
  • Benzamide Moiety : This contributes to the compound's solubility and stability.
  • Thioether Linkage : Enhances biological interactions and may influence pharmacokinetics.

Anticancer Properties

Research indicates that N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibits promising anticancer activity. It has been shown to:

  • Induce cell cycle arrest at the G2/M phase in various cancer cell lines.
  • Promote apoptosis through modulation of apoptotic markers such as Bcl-2 and caspases.

In vitro studies have demonstrated that this compound can down-regulate critical proteins involved in cell division and survival pathways, making it a candidate for further development in cancer therapeutics .

Other Pharmacological Activities

The compound's structural components suggest potential applications beyond oncology:

  • Antimicrobial Activity : The presence of the triazole ring has been associated with antifungal properties.
  • Anti-inflammatory Effects : Some derivatives of similar compounds have shown promise in reducing inflammation markers in preclinical studies.

Case Study 1: Structure–Activity Relationship (SAR)

A study examining the SAR of triazole derivatives found that modifications to the benzamide moiety significantly enhanced binding affinity to target proteins involved in cancer progression. The introduction of various substituents on the phenyl ring was particularly effective in improving potency against Polo-like kinase 1 (Plk1), a crucial target in cancer therapy .

Case Study 2: Prodrug Development

Research into prodrug formulations has highlighted the potential for this compound to improve bioavailability. Prodrugs designed to mask reactive functional groups have shown enhanced absorption profiles in vivo .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialPotential antifungal properties
Anti-inflammatoryReduction of inflammation markers

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Differences Potential Bioactivity
Target Compound 3-Methoxyphenyl, benzamide ~500 (estimated) Reference compound Kinase inhibition, anticancer (hypothesized)
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide 3,4-Dimethoxyphenyl 590.65 Additional methoxy group at phenyl C4 Enhanced solubility; possible increased metabolic stability
5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Chloro, trifluoropropyl, tetrahydrotriazolo 541.92 Saturated triazolo ring; chloro and trifluoromethyl groups Kinase selectivity; improved pharmacokinetics
N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide Hydroxyamino, benzyl 452.50 Hydroxyamino substituent; triazole core Metalloproteinase inhibition; antimicrobial activity

Key Observations:

  • Substituent Position : The 3-methoxyphenyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to the 3,4-dimethoxyphenyl analog .
  • Functional Groups: Hydroxyamino or trifluoromethyl groups (e.g., ) influence electronegativity and hydrogen-bonding capacity, critical for target engagement.

Research Findings and Hypotheses

While direct studies on the target compound are sparse, inferences from analogs suggest:

  • Kinase Inhibition : The triazolopyridazine scaffold is associated with ATP-competitive kinase inhibition (e.g., FLT3, JAK2) .
  • Selective Toxicity: OSCC cells exhibit heightened sensitivity to ferroptosis inducers compared to normal cells , implying therapeutic windows for triazolopyridazine derivatives.
  • Metabolic Stability : The 3-methoxy group may reduce cytochrome P450-mediated oxidation compared to unsubstituted phenyl analogs, extending half-life .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Structure Components

N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can be dissected into several key structural elements:

-triazolo[4,3-b]pyridazine core scaffold

  • Thioether linkage at the 6-position
  • Acetamide functionality connecting to the 3-methoxyphenyl group
  • Ethyl benzamide moiety at the 3-position of the triazolopyridazine

The molecule features multiple functionalities that require careful consideration during synthesis, including a fused heterocyclic core, thioether linkage, and two amide bonds. These structural features guide the retrosynthetic analysis and dictate practical synthetic approaches.

Retrosynthetic Analysis

From a retrosynthetic perspective, the target molecule can be constructed through the following disconnections:

  • Formation of the benzamide group at the 3-position side chain
  • Introduction of the thioether linker at the 6-position
  • Construction of thetriazolo[4,3-b]pyridazine core
  • Preparation of the 2-((3-methoxyphenyl)amino)-2-oxoethyl subunit

Synthesis of thetriazolo[4,3-b]pyridazine Core

General Approaches to the Core Structure

Thetriazolo[4,3-b]pyridazine scaffold represents the central heterocyclic system of the target molecule. Several approaches for constructing this core have been documented in literature.

Cyclization from Hydrazinyl Pyridazines

One common approach involves the cyclization of hydrazinyl-substituted pyridazines with appropriate reagents. This method typically produces the core structure with functional groups that can be further modified to introduce the required substituents.

3-chloro-6-hydrazinylpyridazine + cyanogen bromide → 6-[1,2,4]triazolo[4,3-b]pyridazin-3-amine

This approach provides a direct route to amino-functionalized triazolopyridazines, which serve as versatile intermediates for further functionalization.

Annulation of Triazole onto Pyridazine

Another strategy involves the annulation of a triazole ring onto a suitably substituted pyridazine derivative. This method often utilizes ethyl N-benzoyl derivatives as intermediates.

Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate → [1,2,4]triazolo[4,3-b]pyridazine derivatives

The thioether group at the 6-position of the triazolopyridazine core requires careful introduction to maintain regioselectivity. This can be achieved through nucleophilic aromatic substitution of the chloro group at the 6-position.

Nucleophilic Substitution Approach

Based on analogous reactions in the literature, the chloro group at position 6 can be replaced by thiols under basic conditions. The following protocol can be adapted:

  • React the 6-chloro-triazolo[4,3-b]pyridazine intermediate with 2-((3-methoxyphenyl)amino)-2-oxoethyl thiol in the presence of a base (typically potassium carbonate or sodium hydride)
  • Conduct the reaction in a polar aprotic solvent such as DMF or DMSO
  • Maintain temperatures between 50-80°C to promote substitution while minimizing side reactions

This approach has been successfully employed for similar compounds as indicated in the literature:

Thione derivatives + Substituted benzyl bromides → Thioether products (61-92% yield)

Preparation of the 2-((3-methoxyphenyl)amino)-2-oxoethyl Thiol

The thiol component required for the nucleophilic substitution reaction can be prepared through the following sequence:

  • React chloroacetic acid with 3-methoxyaniline to form 2-((3-methoxyphenyl)amino)-2-oxoacetic acid
  • Convert to the corresponding thiol using thiourea or sodium hydrosulfide
  • Protect the thiol group if necessary to prevent undesired side reactions

Functionalization at the 3-Position

Formation of the Benzamide Group

The benzamide functionality can be introduced through amidation of the terminal amine of the ethyl chain:

  • Prepare the 3-(2-aminoethyl)-6-substituted-triazolo[4,3-b]pyridazine intermediate
  • React with benzoyl chloride in the presence of a base (triethylamine or pyridine)
  • Conduct the reaction in a suitable solvent such as dichloromethane or THF
  • Maintain low temperatures (0-25°C) to control selectivity

This approach is supported by similar transformations reported in the literature.

Complete Synthetic Route for N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Comprehensive Multi-Step Synthesis

Based on the methodologies described above, a complete synthetic route can be constructed as follows:

Preparation of the Triazolopyridazine Core

Step 1: Synthesis of 3-chloro-6-hydrazinylpyridazine

  • React 3,6-dichloropyridazine with hydrazine hydrate (1.1 eq) in ethanol
  • Reflux for 3-4 hours
  • Cool and isolate the product by filtration
  • Expected yield: 75-85%

Step 2: Cyclization to form 6-chloro-triazolo[4,3-b]pyridazine

  • React 3-chloro-6-hydrazinylpyridazine with triethyl orthoformate (excess)
  • Heat at 100-120°C for 6-8 hours
  • Remove excess reagent under reduced pressure
  • Purify by recrystallization from appropriate solvent
  • Expected yield: 65-75%
Introduction of the Ethyl Group at Position 3

Step 3: Introduction of the ethyl group precursor

  • React 6-chloro-triazolo[4,3-b]pyridazine with an appropriate reagent to introduce a 2-carbon unit at the 3-position
  • Options include vinylation followed by reduction, or direct alkylation methods
  • Expected yield: 60-70%
Installation of the Thioether Group at Position 6

Step 4: Preparation of 2-((3-methoxyphenyl)amino)-2-oxoethyl thiol

  • React chloroacetic acid with 3-methoxyaniline in the presence of a coupling agent (EDC/HOBT)
  • Convert the resulting chloroacetamide to the corresponding thiol using sodium hydrosulfide
  • Expected yield: 70-80%

Step 5: Nucleophilic substitution at position 6

  • React the 3-ethyl-6-chloro-triazolo[4,3-b]pyridazine with the prepared thiol in DMF
  • Use potassium carbonate as a base
  • Heat at 60-70°C for 8-10 hours
  • Purify by column chromatography
  • Expected yield: 75-85%
Formation of the Benzamide Group

Step 6: Conversion of the ethyl group to an aminoethyl group

  • Functionalize the ethyl group to introduce an amine terminus
  • This may involve multiple steps depending on the nature of the ethyl precursor
  • Expected yield: 60-70%

Step 7: Benzamide formation

  • React the aminoethyl intermediate with benzoyl chloride in the presence of triethylamine
  • Conduct in dichloromethane at 0-5°C
  • Gradually warm to room temperature
  • Purify the final product by recrystallization or column chromatography
  • Expected yield: 80-90%

Reaction Parameters and Conditions Table

Step Reaction Reagents Solvent Temperature (°C) Time (h) Expected Yield (%)
1 Formation of hydrazinyl derivative Hydrazine hydrate (1.1 eq) Ethanol 78 (reflux) 3-4 75-85
2 Triazole ring formation Triethyl orthoformate (excess) Neat 100-120 6-8 65-75
3 Introduction of ethyl precursor Various strategies DMF 60-80 4-6 60-70
4 Thiol preparation EDC/HOBT, then NaSH DMF, then H₂O 25, then 60 12, then 4 70-80
5 Thioether formation K₂CO₃ (2 eq) DMF 60-70 8-10 75-85
6 Amine functionalization Various strategies Various Various Various 60-70
7 Benzamide formation Benzoyl chloride, Et₃N (1.2 eq each) DCM 0→25 3-4 80-90

Alternative Synthetic Approaches

Convergent Synthesis Strategy

An alternative approach involves a more convergent strategy where larger building blocks are assembled before final coupling:

  • Synthesize the 6-thio-substituted-triazolo[4,3-b]pyridazine core
  • Separately prepare the N-(2-aminoethyl)benzamide fragment
  • Couple these components through an appropriate linkage reaction

This approach may offer advantages in terms of efficiency and flexibility, particularly for structure-activity relationship studies.

One-Pot Multicomponent Methodology

Inspired by approaches described in the literature for similar heterocycles, a one-pot multicomponent approach could potentially streamline synthesis:

  • Use 5-amino-1,2,4-triazoles as building blocks
  • Combine with appropriate aldehydes and active methylene compounds
  • Conduct under acid catalysis (p-toluenesulfonic acid)
  • Expected advantages include reduced purification steps and improved efficiency

Purification and Characterization

Purification Techniques

The successful isolation of N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide requires effective purification strategies:

  • Column chromatography using silica gel with appropriate solvent systems

    • Ethyl acetate/hexane gradients (typical starting ratio 1:4)
    • Dichloromethane/methanol gradients (typical starting ratio 98:2)
  • Recrystallization from appropriate solvent systems

    • Ethanol/water
    • Ethyl acetate/hexane
    • Methanol/diethyl ether
  • Preparative HPLC for final purification if necessary

    • C18 reverse phase columns
    • Acetonitrile/water gradient systems

Analytical Characterization

Comprehensive characterization of the final compound involves multiple analytical techniques:

  • NMR spectroscopy

    • ¹H-NMR (400-600 MHz)
    • ¹³C-NMR
    • 2D techniques (COSY, HSQC, HMBC) for structure confirmation
  • Mass spectrometry

    • High-resolution mass spectrometry (HRMS)
    • ESI or MALDI ionization methods
  • Infrared spectroscopy

    • Confirmation of characteristic functional groups (amide, thioether)
  • X-ray crystallography

    • Definitive proof of structure if suitable crystals can be obtained
  • Purity assessment

    • HPLC analysis with appropriate detection methods
    • Target purity > 95% for biological evaluation

Challenges and Troubleshooting

Common Synthetic Challenges

The preparation of N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide presents several specific challenges:

  • Regioselectivity in the functionalization of the triazolopyridazine core
  • Chemoselectivity when multiple reactive sites are present
  • Stability of intermediates, particularly thiol components
  • Purification of polar compounds with multiple hydrogen-bonding sites

Troubleshooting Strategies

Challenge Potential Solution
Poor regioselectivity Use protecting groups to block unwanted reaction sites
Low yields in thioether formation Optimize base and solvent conditions; consider phase-transfer catalysis
Difficulty in purification Develop optimized chromatography conditions; consider derivatization
Stability of thiol intermediates Prepare immediately before use; consider protected forms
Side reactions during benzamide formation Maintain low temperatures; use excess base to scavenge HCl

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the formation of the triazolopyridazine core followed by sequential functionalization. Critical steps include:

  • Thioether linkage formation : Coupling a thiol-containing intermediate with a chloro-substituted triazolopyridazine precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzamide moiety .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to achieve >95% purity . Key conditions: Temperature control (±2°C), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Which characterization techniques are essential for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 506.58) .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. What functional groups contribute to its potential bioactivity?

Functional GroupRole in BioactivityEvidence
Triazolopyridazine coreKinase/protease inhibition via π-π stacking
Methoxyphenyl groupEnhanced lipophilicity and membrane permeability
Thioether linkageMetabolic stability and redox modulation

Q. How does its solubility impact experimental design?

The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. For in vitro assays:

  • Prepare stock solutions in DMSO (10 mM), then dilute in buffer (final DMSO ≤0.1%) to avoid cytotoxicity .
  • Use sonication or heating (37°C) to aid dispersion .

Q. What are the primary storage and stability considerations?

  • Storage : –20°C in amber vials under argon to prevent oxidation/hydrolysis .
  • Stability : Monitor via HPLC every 6 months; degradation products include hydrolyzed amide bonds or oxidized thioethers .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Systematically vary solvent (e.g., DMF vs. THF), temperature, and catalyst loading to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Continuous-flow chemistry : Enhances reproducibility and scalability for intermediates .

Q. How should researchers address contradictions in reported biological activity data?

  • Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays .
  • Structural analogs : Compare activity of derivatives (e.g., 4-ethoxyphenyl vs. 3-methoxyphenyl) to isolate structure-activity relationships (SAR) .
  • Data normalization : Account for batch-to-batch purity variations using LC-MS .

Q. What strategies mitigate off-target effects in cellular assays?

  • Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated analogs to identify non-target interactions .
  • CRISPR knockouts : Validate target specificity by deleting putative receptors (e.g., EGFR or MAPK) in cell lines .

Q. How can computational methods guide derivative design?

  • Molecular docking : Prioritize derivatives with stronger binding to kinase ATP pockets (e.g., Glide score ≤–10 kcal/mol) .
  • ADMET prediction : Use QikProp to optimize logP (2–4) and reduce hepatotoxicity risks .

Q. What analytical workflows resolve spectral ambiguities in structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • X-ray crystallography : Resolve absolute configuration for chiral centers (if applicable) .
  • Isotopic labeling : Trace reaction pathways using ¹³C-labeled precursors .

Contradictions and Recommendations

  • Synthetic reproducibility : Discrepancies in yields (e.g., 60% vs. 80%) may stem from trace moisture; use molecular sieves for solvent drying .
  • Biological variability : Cell line-specific responses (e.g., IC₅₀ differences in HeLa vs. MCF-7) necessitate multi-model validation .

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